2'-Deoxyuridine-13C,15N2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H12N2O5 |

|---|---|

分子量 |

231.18 g/mol |

IUPAC名 |

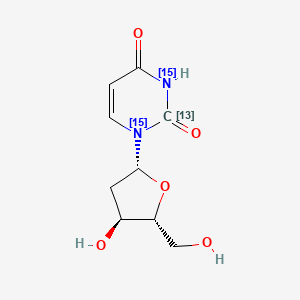

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i9+1,10+1,11+1 |

InChIキー |

MXHRCPNRJAMMIM-XPWHOUBVSA-N |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O |

正規SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxyuridine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-Deoxyuridine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside critical for advanced biomedical and pharmaceutical research. It details its chemical and physical properties, primary applications, and detailed experimental protocols for its use in quantitative analysis and metabolic studies.

Core Properties and Data

2'-Deoxyuridine-¹³C,¹⁵N₂ is a labeled form of the naturally occurring pyrimidine nucleoside, 2'-deoxyuridine. By replacing a specific carbon atom with its heavy isotope, Carbon-13 (¹³C), and the two nitrogen atoms in the pyrimidine ring with Nitrogen-15 (¹⁵N), the molecule's mass is increased by three Daltons. This mass shift, without altering the chemical properties, makes it an ideal internal standard and tracer for sensitive analytical techniques.

Quantitative Data Summary

The key quantitative and physical properties of 2'-Deoxyuridine-¹³C,¹⁵N₂ are summarized below for easy reference.

| Property | Value | Citations |

| IUPAC Name | 1---INVALID-LINK--pyrimidine-2,4-dione | [1][2] |

| CAS Number | 369656-76-8 | [1][2][3] |

| Molecular Formula | ¹³C C₈ H₁₂ ¹⁵N₂ O₅ | [1][2] |

| Molecular Weight | 231.18 g/mol | [1][2] |

| Accurate Mass | 231.072 Da | [1][2] |

| Isotopic Enrichment | 99 atom % ¹³C; 99 atom % ¹⁵N | [2][3] |

| Chemical Purity | ≥98% | [2] |

| Physical Form | Off-White to Pale Yellow Solid | |

| Melting Point | 159-163°C | |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | |

| Storage | -20°C Freezer |

Key Applications in Research and Development

The unique properties of 2'-Deoxyuridine-¹³C,¹⁵N₂ make it an invaluable tool in several research domains.

-

Internal Standard for Quantitative Analysis : Its primary application is as an internal standard for the precise quantification of unlabeled 2'-deoxyuridine in biological matrices (e.g., plasma, urine, cell lysates) using isotope dilution mass spectrometry (IDMS).[4][5] Stable isotope-labeled (SIL) standards are considered the gold standard in quantitative LC-MS because they co-elute with the analyte and exhibit identical behavior during sample extraction, ionization, and fragmentation, correcting for matrix effects and procedural losses.[6][7]

-

Metabolic Flux Analysis : As a stable isotope tracer, it is used to track the metabolic fate of deoxyuridine through cellular pathways, particularly the pyrimidine salvage pathway.[4][5] By introducing the labeled compound to cells or organisms, researchers can elucidate the kinetics of DNA synthesis, degradation, and nucleotide salvage, providing insights into cellular proliferation, DNA repair mechanisms, and the effects of drugs targeting these pathways.[8][9]

-

Drug Metabolism and Pharmacokinetics (DMPK) : In drug development, SIL compounds are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of nucleoside analog drugs.[4]

Biological Significance: The Pyrimidine Salvage Pathway

2'-Deoxyuridine is a key intermediate in the pyrimidine salvage pathway. This pathway allows cells to recycle pyrimidine bases from the degradation of DNA and RNA, conserving energy that would otherwise be spent on de novo synthesis.[10][11] Deoxyuridine can be phosphorylated by thymidine kinase to form deoxyuridine monophosphate (dUMP), which is then methylated by thymidylate synthase to produce thymidine monophosphate (dTMP), a direct precursor for DNA synthesis.[12][13] The study of this pathway is crucial for cancer research, as many chemotherapeutic agents target thymidylate synthase.[14]

Caption: Pyrimidine salvage pathway showing the conversion of 2'-Deoxyuridine to dTTP for DNA synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the primary applications of 2'-Deoxyuridine-¹³C,¹⁵N₂.

Protocol: Quantification of 2'-Deoxyuridine in Plasma using LC-MS/MS

This protocol outlines the use of 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard (IS) for quantifying endogenous 2'-deoxyuridine.

1. Materials and Reagents:

-

Plasma samples (e.g., human, mouse)

-

2'-Deoxyuridine (analyte standard)

-

2'-Deoxyuridine-¹³C,¹⁵N₂ (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC-grade

-

Methanol (MeOH), HPLC-grade

-

Formic Acid (FA), LC-MS grade

-

Deionized Water, 18 MΩ·cm

-

Protein Precipitation Agent: ACN with 0.1% FA

-

Microcentrifuge tubes (1.5 mL)

2. Preparation of Standards and Samples:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in MeOH.

-

Calibration Standards: Serially dilute the analyte stock solution in a blank plasma matrix to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in ACN.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Pipette 50 µL of each plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 150 µL of the IS working solution in ACN to each tube. This performs protein precipitation and adds the IS in one step.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis:

-

LC System: UPLC/HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: A typical gradient would be 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Analyte (Unlabeled): Q1/Q3 transition (e.g., m/z 229.1 -> 113.1)

-

Internal Standard (Labeled): Q1/Q3 transition (e.g., m/z 232.1 -> 116.1)

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. Quantify the analyte in unknown samples using the regression equation from the curve.

Caption: Workflow for quantitative analysis using an isotope-labeled internal standard.

Protocol: Stable Isotope Labeling in Cell Culture

This protocol describes a method for tracing the incorporation of deoxyuridine into cellular DNA.[15]

1. Materials and Reagents:

-

Adherent mammalian cells (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled nucleosides.[15]

-

2'-Deoxyuridine-¹³C,¹⁵N₂

-

Phosphate-Buffered Saline (PBS), ice-cold

-

DNA extraction kit

-

LC-MS/MS system for DNA digest analysis

2. Experimental Procedure:

-

Cell Culture: Seed cells in culture plates and grow until they reach ~70-80% confluency to ensure they are in an active proliferative phase.

-

Labeling Medium Preparation: Prepare culture medium supplemented with a known concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂ (e.g., 10 µM). Use medium with dFBS to reduce competition from unlabeled deoxyuridine present in standard serum.

-

Metabolic Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate for a defined period (e.g., 0, 2, 4, 8, 24 hours) to allow for uptake and incorporation into newly synthesized DNA.

-

-

Cell Harvest and DNA Extraction:

-

At each time point, place the culture plate on ice and aspirate the labeling medium.

-

Wash the cell monolayer twice with ice-cold PBS to halt metabolic activity.

-

Lyse the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted DNA and assess its purity.

-

3. Analysis of Isotope Incorporation:

-

DNA Digestion: Enzymatically digest the extracted DNA to its constituent deoxynucleosides (dC, dG, dA, dT, and any incorporated labeled dU).

-

LC-MS/MS Analysis: Analyze the digest using LC-MS/MS to measure the ratio of labeled deoxyuridine (or its downstream metabolite, labeled thymidine) to its unlabeled counterpart. This ratio provides a quantitative measure of new DNA synthesis over the labeling period.

This comprehensive guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the effective application of 2'-Deoxyuridine-¹³C,¹⁵N₂ in a research and development setting. Its proper use as an internal standard and metabolic tracer can significantly enhance the accuracy and depth of experimental findings.

References

- 1. 2’-Deoxyuridine-2-13C,1,3-15N2 | LGC Standards [lgcstandards.com]

- 2. 2'-Deoxyuridine-2-13C;1,3-15N2 | LGC Standards [lgcstandards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. davuniversity.org [davuniversity.org]

- 12. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. learning.medicine.wsu.edu [learning.medicine.wsu.edu]

- 14. Mechanism of action of 5-nitro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

2'-Deoxyuridine-¹³C,¹⁵N₂: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of 2'-Deoxyuridine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside crucial for advancements in metabolic research and drug development.

Core Chemical Properties

2'-Deoxyuridine-¹³C,¹⁵N₂ is a labeled analog of the naturally occurring nucleoside 2'-deoxyuridine, where one carbon atom and two nitrogen atoms in the pyrimidine ring are replaced with their respective stable isotopes, ¹³C and ¹⁵N. This isotopic labeling provides a distinct mass shift, enabling its use as a tracer in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy.[]

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Name | 1---INVALID-LINK--pyrimidine-2,4-dione | [2][3] |

| Molecular Formula | C₈¹³CH₁₂¹⁵N₂O₅ | [2][3] |

| Molecular Weight | 231.18 g/mol | [2] |

| CAS Number | 369656-76-8 | [2] |

| Appearance | Pale Yellow Solid | |

| Purity | ≥98% | [4] |

| Isotopic Enrichment | ≥99% ¹³C, ≥98% ¹⁵N | [4] |

| Solubility | Soluble in DMSO (slightly), Methanol (slightly, sonicated) | |

| Storage Conditions | Store at -20°C for long-term stability. | |

| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years. | [5] |

Metabolic Significance and Signaling Pathways

2'-Deoxyuridine plays a central role in the pyrimidine salvage pathway, a metabolic route that recycles pyrimidine bases and nucleosides from the degradation of DNA and RNA. This pathway is crucial for DNA synthesis and repair, particularly in tissues with limited de novo nucleotide synthesis capabilities. The salvage of 2'-deoxyuridine is initiated by its phosphorylation to 2'-deoxyuridine monophosphate (dUMP).

Deoxyuridine Salvage Pathway

The following diagram illustrates the key steps in the salvage of 2'-deoxyuridine and its conversion to thymidine triphosphate (dTTP), an essential precursor for DNA synthesis.

Caption: The pyrimidine salvage pathway illustrating the conversion of 2'-Deoxyuridine to dTTP for DNA synthesis.

Experimental Protocols

The unique isotopic signature of 2'-Deoxyuridine-¹³C,¹⁵N₂ makes it an invaluable tool for a variety of experimental applications, primarily centered around metabolic flux analysis and quantitative proteomics.

Metabolic Flux Analysis (MFA) using LC-MS/MS

Metabolic flux analysis with stable isotopes allows for the quantitative determination of in vivo metabolic pathway rates.[6][7][8][9]

Experimental Workflow:

Caption: A typical experimental workflow for metabolic flux analysis using a stable isotope tracer.

Methodology:

-

Cell Culture and Labeling: Culture cells in a medium containing a known concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂. The concentration and labeling duration should be optimized based on the cell type and the specific metabolic pathway under investigation.

-

Metabolite Extraction: After the labeling period, rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

LC-MS/MS Analysis:

-

Chromatography: Separate the extracted metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for nucleoside analysis.

-

Mass Spectrometry: Detect and quantify the labeled and unlabeled metabolites using tandem mass spectrometry (MS/MS). The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both the labeled and unlabeled 2'-deoxyuridine and its downstream metabolites (dUMP, dTMP, etc.) need to be established. For 2'-Deoxyuridine-¹³C,¹⁵N₂, the precursor ion will have a mass-to-charge ratio (m/z) of approximately 232.18, and its fragmentation pattern will differ from the unlabeled compound (m/z ~229.2).

-

-

Data Analysis: The raw data from the LC-MS/MS is processed to determine the fractional isotopic labeling of each metabolite. This information is then used in metabolic modeling software to calculate the flux through the relevant pathways.

NMR Spectroscopy for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and concentration of molecules. The presence of ¹³C and ¹⁵N isotopes in 2'-Deoxyuridine-¹³C,¹⁵N₂ provides unique NMR signatures that can be exploited for detailed analysis.

Methodology:

-

Sample Preparation: Dissolve a known amount of 2'-Deoxyuridine-¹³C,¹⁵N₂ in a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The signals will show coupling to the adjacent ¹³C and ¹⁵N nuclei, providing valuable structural information.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the labeled carbon will be a singlet and its chemical shift can be used for identification.

-

¹⁵N NMR: Acquire a ¹⁵N NMR spectrum. The two labeled nitrogen atoms will give rise to distinct signals.

-

2D Heteronuclear Correlation Spectra: Experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the proton signals with the ¹³C and ¹⁵N signals, confirming the atomic connectivity within the molecule.

-

-

Quantitative NMR (qNMR): By using a certified internal standard with a known concentration, the precise concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂ in a sample can be determined from the integrated signal intensities in the NMR spectrum.

Applications in Drug Development

The use of 2'-Deoxyuridine-¹³C,¹⁵N₂ is particularly relevant in the development of anticancer and antiviral drugs that target nucleotide metabolism.

-

Target Engagement and Pharmacodynamics: By tracing the metabolic fate of the labeled deoxyuridine, researchers can assess the in vivo efficacy of drugs that inhibit enzymes in the pyrimidine salvage pathway, such as thymidylate synthase. A buildup of labeled dUMP, for instance, would indicate successful inhibition of this enzyme.

-

Understanding Drug Resistance: Metabolic flux analysis using this tracer can help elucidate the mechanisms by which cells develop resistance to certain drugs, for example, by upregulating alternative metabolic pathways to bypass the drug's effect.

-

Toxicity Studies: By monitoring the incorporation of the labeled nucleoside into the DNA of healthy tissues, potential off-target effects and the toxicity of new drug candidates can be evaluated.

Conclusion

2'-Deoxyuridine-¹³C,¹⁵N₂ is a powerful and versatile tool for researchers in the fields of metabolism, cell biology, and drug development. Its ability to act as a metabolic tracer and an internal standard for quantitative analysis provides a unique window into the intricate workings of cellular nucleotide metabolism. The experimental protocols and metabolic pathway information provided in this guide serve as a foundational resource for the effective application of this stable isotope-labeled compound in cutting-edge research.

References

- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]

- 9. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Synthesis of 2'-Deoxyuridine-¹³C,¹⁵N₂ for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2'-Deoxyuridine-¹³C,¹⁵N₂, a critical isotopically labeled compound for research in drug development, DNA damage and repair, and metabolic studies. This document provides a comprehensive overview of both chemical and chemo-enzymatic synthesis routes, complete with detailed experimental protocols and quantitative data to aid researchers in their applications.

Introduction

2'-Deoxyuridine-¹³C,¹⁵N₂ is a stable isotope-labeled version of the naturally occurring nucleoside, 2'-deoxyuridine. The incorporation of ¹³C and ¹⁵N isotopes allows for the sensitive and specific tracking of the molecule in various biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its applications are pivotal in tracer studies for metabolic flux analysis, as an internal standard for quantitative analysis, and in elucidating the mechanisms of action of therapeutic agents that target nucleotide metabolism.[1]

Synthesis Methodologies

Two primary routes for the synthesis of isotopically labeled 2'-deoxyuridine have been established: a purely chemical synthesis approach and a more recent, highly efficient chemo-enzymatic method.

Chemical Synthesis via Vorbrüggen Glycosylation

An improved and highly stereoselective method for the synthesis of pyrimidine 2'-deoxynucleosides involves a modified Silyl-Hilbert-Johnson/Vorbrüggen glycosylation protocol.[2][3] This approach avoids the use of hazardous reagents and circumvents the need for a ribonucleoside intermediate, which would require a subsequent reduction step.[2][3]

The general workflow for this chemical synthesis is depicted below:

Experimental Protocol: Modified Vorbrüggen Glycosylation [2][3]

-

Silylation of Labeled Uracil:

-

Suspend [¹³C,¹⁵N₂]-Uracil in a suitable solvent such as acetonitrile.

-

Add a silylating agent, for example, a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl).

-

Reflux the mixture until the uracil is completely dissolved, indicating the formation of the persilylated uracil derivative.

-

Remove the solvent and excess silylating agent under reduced pressure.

-

-

Glycosylation Reaction:

-

Dissolve the dried silylated [¹³C,¹⁵N₂]-uracil and the protected 2-deoxyribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose) in an anhydrous solvent like acetonitrile.

-

Cool the solution in an ice bath and add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting protected deoxynucleoside by column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified, protected [¹³C,¹⁵N₂]-2'-deoxyuridine in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

-

Purify the final product, 2'-Deoxyuridine-¹³C,¹⁵N₂, by recrystallization or column chromatography.

-

Chemo-Enzymatic Synthesis

A highly efficient alternative to purely chemical methods is the chemo-enzymatic synthesis. This approach leverages the specificity of enzymes to achieve high yields and regioselectivity under mild reaction conditions.[4][5] This method typically involves the enzymatic coupling of a labeled nucleobase with a ribose or deoxyribose derivative.

The chemo-enzymatic synthesis of labeled pyrimidine nucleotides often utilizes enzymes from the pentose phosphate pathway.[5] For 2'-deoxyuridine, the pathway can be adapted using specific nucleoside phosphorylases.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Mixture Preparation:

-

In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), dissolve [¹³C,¹⁵N₂]-Uracil and 2-deoxyribose-1-phosphate.

-

Add a suitable enzyme, such as uridine phosphorylase or thymidine phosphorylase, which are known to catalyze the reversible phosphorolysis of uridine and its analogs.[6]

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C).

-

Monitor the progress of the reaction by high-performance liquid chromatography (HPLC).

-

-

Enzyme Inactivation and Product Isolation:

-

Once the reaction has reached equilibrium or completion, terminate the reaction by heating or by adding a protein precipitating agent (e.g., ethanol or trichloroacetic acid).

-

Centrifuge the mixture to remove the denatured enzyme.

-

Isolate the supernatant containing the product.

-

-

Purification:

-

Purify the 2'-Deoxyuridine-¹³C,¹⁵N₂ from the reaction mixture using techniques such as preparative HPLC or ion-exchange chromatography.

-

Lyophilize the purified fractions to obtain the final product as a solid.

-

Quantitative Data Summary

The choice of synthesis route can significantly impact the overall yield and isotopic enrichment of the final product. The following table summarizes typical quantitative data reported for these methods.

| Parameter | Chemical Synthesis (Vorbrüggen) | Chemo-Enzymatic Synthesis |

| Overall Yield | 60-75% | >80%[5] |

| Stereoselectivity | High to Excellent[2][3] | Excellent (Enzyme-dependent) |

| Isotopic Enrichment | >98% (Dependent on starting materials) | >98% (Dependent on starting materials) |

| Purity | High (>98% after purification) | High (>98% after purification) |

Characterization and Quality Control

The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR to confirm the structure and the positions of the isotopic labels.

-

Mass Spectrometry (MS): To verify the molecular weight and the level of isotopic incorporation.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final compound.

Conclusion

Both chemical and chemo-enzymatic methods provide viable pathways for the synthesis of 2'-Deoxyuridine-¹³C,¹⁵N₂. The chemo-enzymatic approach often offers higher yields and milder reaction conditions, making it an attractive option.[4][5] The choice of method will depend on the available resources, expertise, and the scale of the synthesis required. This guide provides the necessary foundational knowledge for researchers to produce high-quality, isotopically labeled 2'-deoxyuridine for their advanced research needs.

References

- 1. 2′-Deoxyuridine-C,N2 | CAS#:369656-76-8 | Chemsrc [chemsrc.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Convenient syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides and their 5-hydroxy oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

physicochemical properties of 2'-Deoxyuridine-13C,15N2

An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxyuridine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2'-Deoxyuridine-¹³C,¹⁵N₂. This isotopically labeled nucleoside is a critical tool in various research and development applications, particularly in metabolic studies, as an internal standard for quantitative mass spectrometry, and in nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular structures and dynamics.

Core Physicochemical Properties

2'-Deoxyuridine-¹³C,¹⁵N₂ is a stable isotope-labeled version of the naturally occurring nucleoside, 2'-deoxyuridine. The incorporation of a heavy carbon-13 isotope at the C2 position of the pyrimidine ring and two heavy nitrogen-15 isotopes at the N1 and N3 positions provides a distinct mass shift, enabling its differentiation from the unlabeled analogue in analytical experiments.

Data Presentation

The quantitative physicochemical data for 2'-Deoxyuridine-¹³C,¹⁵N₂ are summarized in the table below. These values are compiled from various suppliers and databases.

| Property | Value | References |

| CAS Number | 369656-76-8 | [1][2][3][4] |

| Molecular Formula | ¹³C C₈ H₁₂ ¹⁵N₂ O₅ | [1][4][5] |

| Molecular Weight | 231.18 g/mol | [1][2][4][6] |

| Accurate Mass | 231.072 u | [1][4][7] |

| Appearance | Off-White to Pale Yellow Solid | [2][8] |

| Melting Point | 159-163°C | [8] |

| Storage Temperature | -20°C, 2-8°C, or Room Temperature | [2][3][8] |

| Purity | ≥98% (Chemical Purity) | [4][5] |

| Isotopic Enrichment | ≥99% ¹³C; ≥98% ¹⁵N | [3][4][9] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [8] |

Experimental Protocols

The characterization of 2'-Deoxyuridine-¹³C,¹⁵N₂ relies on standard analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific protocols from a single source are not publicly available, the following methodologies represent industry-standard approaches for the analysis of such labeled compounds.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment Verification

Mass spectrometry is essential for confirming the molecular weight and the successful incorporation of stable isotopes.

-

Technique : Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for the analysis of nucleosides due to its soft ionization nature.[10]

-

Sample Preparation : The purified 2'-Deoxyuridine-¹³C,¹⁵N₂ is dissolved in a suitable solvent, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to facilitate protonation.

-

Analysis : The sample solution is infused into the ESI source. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Interpretation : The resulting mass spectrum is analyzed to find the peak corresponding to the theoretical mass of the labeled compound (231.18 g/mol ). The measured mass is compared to the theoretical mass to confirm its identity.[10] The isotopic distribution pattern is also examined to verify the high enrichment of ¹³C and ¹⁵N.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the chemical purity of the compound.

-

Technique : Reversed-phase HPLC (RP-HPLC) is a widely used technique.[10]

-

Stationary Phase : A C18 column is commonly employed for separating nucleosides and related compounds.[10]

-

Mobile Phase : A gradient elution is typically used, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and gradually increasing the percentage of an organic solvent (e.g., methanol or acetonitrile).

-

Detection : A UV detector is used, with the wavelength set to the absorption maximum of the uracil base (around 260 nm).

-

Data Analysis : The chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks. The chemical purity is expressed as the percentage of the main peak area. For the unlabeled 2'-Deoxyuridine, purities of ≥98.0% are standard.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure and the position of the isotopic labels.

-

Techniques : ¹H NMR, ¹³C NMR, and ¹⁵N NMR experiments are performed.

-

Sample Preparation : The compound is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[12][13]

-

¹H NMR : This spectrum is used to verify the proton environment of the molecule. The chemical shifts and coupling constants should be consistent with the 2'-deoxyribose and uracil moieties.[13]

-

¹³C NMR : This analysis confirms the carbon skeleton. In 2'-Deoxyuridine-¹³C,¹⁵N₂, the signal corresponding to the C2 carbon of the pyrimidine ring will be significantly enhanced and may show coupling to the attached ¹⁵N atoms, confirming the labeling position.[12]

-

¹⁵N NMR : Direct or indirect (via HMBC or HSQC experiments) detection of ¹⁵N confirms the presence and position of the nitrogen isotopes.[14]

-

Data Analysis : The obtained spectra are compared with reference spectra of unlabeled 2'-Deoxyuridine and analyzed for the expected changes due to isotopic labeling.[12][13]

Applications in Research and Drug Development

Stable isotope-labeled compounds like 2'-Deoxyuridine-¹³C,¹⁵N₂ are invaluable in biomedical and pharmaceutical research.

-

Internal Standard : It serves as an ideal internal standard for quantitative analysis of 2'-Deoxyuridine in biological matrices by LC-MS or GC-MS.[15] Its chemical behavior is nearly identical to the endogenous analyte, but its different mass allows for clear differentiation.

-

Metabolic Tracer : This compound can be used as a tracer to follow the metabolic fate of deoxyuridine in cellular pathways, such as DNA synthesis and degradation.[9][15]

-

NMR Studies : The specific labeling pattern is useful in advanced NMR studies to probe the structure and dynamics of DNA and DNA-protein complexes.[16]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and quality control of 2'-Deoxyuridine-¹³C,¹⁵N₂.

Caption: Workflow for Synthesis and Quality Control.

References

- 1. 2’-Deoxyuridine-2-13C,1,3-15N2 | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 2'-Deoxyuridine-2-13C;1,3-15N2 | LGC Standards [lgcstandards.com]

- 5. omsynth.com [omsynth.com]

- 6. scbt.com [scbt.com]

- 7. 2'-Deoxyuridine-2-13C;1,3-15N2 | LGC Standards [lgcstandards.com]

- 8. 369656-76-8 CAS MSDS (2'-DEOXYURIDINE-2-13C,1,3-15N2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. schd-shimadzu.com [schd-shimadzu.com]

- 10. benchchem.com [benchchem.com]

- 11. 2'-Deoxyuridine, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 2'-Deoxyuridine(951-78-0) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2'-Deoxyuridine-¹³C,¹⁵N₂: Isotopic Enrichment, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Deoxyuridine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside critical for a range of applications in biomedical research and drug development. This document details its synthesis, methods for determining isotopic enrichment levels, and its primary applications, particularly as a tracer in metabolic studies and DNA synthesis.

Introduction

2'-Deoxyuridine-¹³C,¹⁵N₂ is a non-radioactive, isotopically labeled form of the naturally occurring pyrimidine nucleoside, 2'-deoxyuridine. The incorporation of carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes allows for the precise tracking and quantification of this molecule and its metabolic products in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary utility lies in its role as a tracer for studying nucleotide metabolism and DNA synthesis, offering a powerful tool for understanding cellular proliferation, DNA repair mechanisms, and the efficacy of therapeutic agents that target these pathways.[1]

Quantitative Data on Isotopic Enrichment

The isotopic enrichment of 2'-Deoxyuridine-¹³C,¹⁵N₂ is a critical parameter that dictates its utility in tracer studies. High enrichment levels are essential for distinguishing the labeled compound from its naturally abundant counterparts. Commercially available standards and custom synthesis services typically offer high levels of isotopic enrichment. The data below is a summary of typical specifications.

| Parameter | Specification | Analytical Method | Reference |

| ¹³C Isotopic Enrichment | ≥ 98% | Mass Spectrometry, NMR Spectroscopy | [2][3] |

| ¹⁵N Isotopic Enrichment | ≥ 98% | Mass Spectrometry, NMR Spectroscopy | [2][3] |

| Chemical Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) | [3] |

Synthesis of 2'-Deoxyuridine-¹³C,¹⁵N₂

The synthesis of isotopically labeled 2'-Deoxyuridine can be achieved through both chemical and enzymatic methods. Chemo-enzymatic approaches are often favored for their high specificity and yield.[4][5]

Chemo-Enzymatic Synthesis

A common strategy involves the enzymatic synthesis of the labeled nucleoside from isotopically labeled precursors. This method leverages the specificity of enzymes in the nucleotide salvage pathway to construct the desired molecule.

Experimental Protocol: Chemo-Enzymatic Synthesis

-

Precursor Preparation : The primary labeled precursors are [U-¹³C]-glucose and [¹⁵N₂]-uracil.[5]

-

Enzymatic Conversion of Glucose : [U-¹³C]-glucose is enzymatically converted to [¹³C₅]-ribose-5-phosphate, which is then converted to 5-phosphoribosyl-1-pyrophosphate (PRPP).[5]

-

Nucleoside Formation : Uracil phosphoribosyltransferase (UPRTase) catalyzes the reaction between [¹⁵N₂]-uracil and [¹³C₅]-PRPP to form [¹³C₅, ¹⁵N₂]-uridine monophosphate (UMP).[5]

-

Phosphorylation : UMP is subsequently phosphorylated to uridine diphosphate (UDP) and then to uridine triphosphate (UTP) using appropriate kinases and an ATP regeneration system.[5]

-

Reduction to Deoxyribonucleotide : Ribonucleotide reductase converts the labeled UDP to deoxyuridine diphosphate (dUDP).

-

Dephosphorylation : dUDP is then dephosphorylated to 2'-Deoxyuridine-¹³C,¹⁵N₂.

-

Purification : The final product is purified using high-performance liquid chromatography (HPLC).

Determination of Isotopic Enrichment Levels

Accurate determination of the isotopic enrichment is crucial for quantitative metabolic flux analysis. Mass spectrometry and NMR spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation : A known concentration of the labeled 2'-Deoxyuridine is prepared in a suitable solvent (e.g., methanol/water).

-

Chromatographic Separation : The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A C18 reversed-phase column is typically used for separation.

-

Ionization : Electrospray ionization (ESI) in positive or negative mode is commonly used to ionize the molecule.

-

Mass Analysis : The mass spectrometer is operated in full scan mode to observe the molecular ion peaks of the unlabeled and labeled 2'-Deoxyuridine. The isotopic distribution is analyzed to determine the percentage of ¹³C and ¹⁵N incorporation. For higher accuracy, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.[6]

-

Data Analysis : The relative intensities of the mass isotopologue peaks are used to calculate the isotopic enrichment. The natural abundance of ¹³C and ¹⁵N must be subtracted to determine the level of enrichment from the labeling experiment.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the position-specific incorporation of isotopes.

Experimental Protocol: NMR Analysis

-

Sample Preparation : The labeled 2'-Deoxyuridine sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR : A one-dimensional proton NMR spectrum is acquired to confirm the chemical identity and purity of the compound.

-

¹³C and ¹⁵N NMR : One-dimensional ¹³C and ¹⁵N NMR spectra are acquired to observe the signals from the labeled atoms. The presence and integration of these signals relative to any residual unlabeled signals provide a measure of isotopic enrichment.[8]

-

2D Heteronuclear Correlation Spectroscopy : Two-dimensional experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC can be used to confirm the location of the isotopic labels within the molecule.[9]

-

Data Analysis : The relative integrals of the signals from the labeled and unlabeled species in the respective spectra are used to calculate the isotopic enrichment.[10]

Applications in Research and Drug Development

2'-Deoxyuridine-¹³C,¹⁵N₂ is a valuable tool in various research areas, primarily centered around nucleotide metabolism and DNA replication.

Metabolic Flux Analysis

The labeled compound can be introduced into cell cultures or in vivo models to trace the pyrimidine salvage pathway. By measuring the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites and DNA, researchers can quantify the flux through this pathway under different physiological or pathological conditions.[1] This is particularly relevant in cancer research, where altered nucleotide metabolism is a hallmark of many tumors.[11]

DNA Synthesis and Repair Studies

As a precursor for thymidylate synthesis, labeled 2'-deoxyuridine can be used to monitor the rate of DNA synthesis and cell proliferation.[12] This is analogous to the use of BrdU (bromodeoxyuridine) but with the advantage of detection by MS and NMR, which can provide more quantitative and dynamic information. It can also be employed to study DNA repair mechanisms by tracing the incorporation of nucleotides during the repair process.

Conclusion

2'-Deoxyuridine-¹³C,¹⁵N₂ is an indispensable tool for researchers and scientists in the fields of molecular biology, biochemistry, and drug development. Its high isotopic enrichment, coupled with the precision of MS and NMR analysis, provides a robust platform for investigating fundamental cellular processes. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this powerful labeled compound in a variety of research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2’-Deoxyuridine-2-13C,1,3-15N2 | LGC Standards [lgcstandards.com]

- 3. 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 | LGC Standards [lgcstandards.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotope dilution studies: determination of carbon-13, nitrogen-15 and deuterium-enriched compounds using capillary gas chromatography-chemical reaction interface/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Importance of pyrimidine nucleotide salvage pathways for DNA synthesis in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2'-Deoxyuridine-13C,15N2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in metabolic research, enabling the precise tracking of molecules through complex biological pathways. Among the various labeled compounds, 2'-Deoxyuridine-13C,15N2 has emerged as a powerful probe for investigating nucleotide metabolism and DNA synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its metabolic fate, the analytical methods for its detection, and experimental protocols for its application. By replacing specific carbon and nitrogen atoms with their heavy isotopes, ¹³C and ¹⁵N, this labeled nucleoside acts as a tracer that can be distinguished from its endogenous, unlabeled counterpart. This allows for the quantitative analysis of DNA replication rates, nucleotide salvage pathways, and the effects of therapeutic agents on these processes.

Core Mechanism: A Tracer for DNA Synthesis and Nucleotide Metabolism

The fundamental "mechanism of action" of this compound is not one of pharmacological intervention but of metabolic tracing.[1] It is a biologically identical surrogate for endogenous 2'-deoxyuridine, allowing its path to be followed through cellular processes. The core principle lies in the mass difference imparted by the ¹³C and ¹⁵N isotopes, which can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Metabolic Pathway of 2'-Deoxyuridine

The metabolic journey of this compound mirrors that of its natural analog. It begins with cellular uptake, followed by a series of enzymatic conversions that ultimately lead to its incorporation into newly synthesized DNA.

-

Cellular Uptake: 2'-Deoxyuridine is transported into the cell primarily through nucleoside transporters.[4] The efficiency of this uptake can vary between different cell types.

-

Phosphorylation: Once inside the cell, 2'-Deoxyuridine is phosphorylated by thymidine kinase (TK) to 2'-deoxyuridine monophosphate (dUMP).[5][6] This is a critical step, as the monophosphate form is the substrate for subsequent enzymatic reactions.

-

Conversion to dTMP: Thymidylate synthase (TS) catalyzes the conversion of dUMP to 2'-deoxythymidine monophosphate (dTMP).[7] This reaction is a key step in the de novo synthesis of pyrimidine nucleotides.

-

Further Phosphorylation: dTMP is then sequentially phosphorylated to 2'-deoxythymidine diphosphate (dTDP) and finally to 2'-deoxythymidine triphosphate (dTTP) by thymidylate kinase and nucleoside diphosphate kinase, respectively.

-

Incorporation into DNA: dTTP, along with the other deoxynucleoside triphosphates (dATP, dGTP, and dCTP), is a building block for DNA synthesis. During the S-phase of the cell cycle, DNA polymerases incorporate these nucleotides into the elongating DNA strand.[8][9]

The ¹³C and ¹⁵N labels on this compound are retained throughout this metabolic cascade, allowing researchers to track the flux through this pathway and the rate of new DNA synthesis.

Metabolic pathway of this compound.

Analytical Methodologies

The detection and quantification of this compound and its metabolites are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[10] The incorporation of ¹³C and ¹⁵N into 2'-Deoxyuridine results in a predictable mass shift that allows for its differentiation from the unlabeled endogenous pool.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common approach for analyzing labeled nucleosides and nucleotides from biological samples.[11] LC separates the complex mixture of metabolites, and the MS detector then quantifies the abundance of the labeled and unlabeled species.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the analytes to make them volatile.[12]

-

Tandem Mass Spectrometry (MS/MS): MS/MS provides enhanced specificity by fragmenting the parent ions and analyzing the resulting daughter ions, confirming the identity of the labeled compounds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. Both ¹³C and ¹⁵N are NMR-active isotopes.[2][3] While less sensitive than MS, NMR provides detailed structural information and can determine the specific positions of the isotopic labels within a molecule.[13] This is particularly useful for elucidating metabolic pathways and understanding the rearrangement of atoms during biochemical reactions.

Experimental Protocols

The following provides a generalized workflow for a stable isotope tracing experiment using this compound to measure DNA synthesis in cultured cells.

A typical experimental workflow.

Detailed Experimental Steps:

-

Cell Culture and Labeling:

-

Plate cells at a desired density and allow them to adhere and enter logarithmic growth phase.

-

Replace the culture medium with a fresh medium containing a known concentration of this compound. The concentration and labeling duration will depend on the cell type and experimental goals.[14] A typical starting point is 10-100 µM for 1 to 24 hours.

-

-

Sample Harvesting and Quenching:

-

After the labeling period, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled compound.

-

Immediately quench metabolism by adding a cold solvent, such as 80% methanol, and scraping the cells. This step is crucial to halt enzymatic activity and preserve the metabolic state of the cells.

-

-

Metabolite Extraction:

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed to pellet the protein and cell debris.

-

The supernatant contains the polar metabolites, including the labeled and unlabeled nucleosides and nucleotides.

-

-

DNA Isolation and Hydrolysis:

-

The cell pellet containing macromolecules can be used for DNA analysis.

-

Isolate genomic DNA using a standard DNA extraction kit or protocol.

-

Enzymatically hydrolyze the purified DNA to its constituent deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extract and the hydrolyzed DNA samples by LC-MS/MS.

-

Develop a method to separate and detect both unlabeled and labeled 2'-deoxyuridine (or its downstream product, thymidine).

-

Create a standard curve with known concentrations of both labeled and unlabeled compounds for accurate quantification.

-

-

Data Analysis:

-

Determine the peak areas for the labeled and unlabeled forms of the nucleoside.

-

Calculate the fractional enrichment, which is the ratio of the labeled species to the total (labeled + unlabeled) pool.

-

The rate of DNA synthesis can be inferred from the rate of incorporation of the labeled nucleoside into the DNA over time.

-

Quantitative Data Presentation

The data obtained from such experiments can be summarized to provide quantitative insights into nucleotide metabolism and DNA synthesis.

| Parameter | Description | Typical Measurement | Analytical Technique |

| Intracellular Nucleotide Pool Enrichment | The percentage of the labeled nucleoside triphosphate (e.g., dTTP-13C,15N2) in the total intracellular pool. | 5-50% after 24h | LC-MS/MS |

| Fractional DNA Synthesis Rate | The percentage of newly synthesized DNA over a specific period, calculated from the incorporation of the labeled precursor. | 1-10% per hour in rapidly dividing cells | LC-MS/MS of hydrolyzed DNA |

| Metabolic Flux | The rate of conversion of 2'-Deoxyuridine to downstream metabolites. | Varies depending on cell type and metabolic state | LC-MS/MS |

| Isotopic Enrichment in DNA | The atom percent excess of ¹³C or ¹⁵N in the DNA, indicating the contribution of the tracer to the nucleotide pool. | Can reach >95% in some in vitro systems | Isotope Ratio MS |

Applications in Research and Drug Development

The use of this compound and similar labeled nucleosides has significant applications in various fields:

-

Cancer Biology: To study the effects of anticancer drugs on DNA synthesis and nucleotide metabolism in tumor cells.[4]

-

Antiviral Research: To investigate the mechanism of action of antiviral nucleoside analogs.[15]

-

Metabolic Research: To trace the flow of carbon and nitrogen through central metabolic pathways that intersect with nucleotide synthesis.[2]

-

Toxicology: To assess the genotoxic effects of compounds by measuring DNA damage and repair, which can be linked to changes in DNA synthesis rates.

-

Drug Discovery: To screen for compounds that modulate the activity of enzymes in the nucleotide synthesis pathway.

Conclusion

This compound is a powerful and versatile tool for the quantitative investigation of nucleotide metabolism and DNA synthesis. Its mechanism of action as a metabolic tracer allows for the precise tracking of its journey from cellular uptake to incorporation into the genetic material. The combination of stable isotope labeling with advanced analytical techniques like mass spectrometry and NMR spectroscopy provides researchers with a detailed window into the dynamic processes of cell proliferation and the metabolic pathways that support it. The experimental protocols and data analysis methods outlined in this guide offer a framework for harnessing the potential of this compound in both basic and applied biomedical research.

References

- 1. m.youtube.com [m.youtube.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel G-quadruplex Structures Increase Cellular Uptake and Cytotoxicity of 5-Fluoro-2′-deoxyuridine Oligomers in 5-Fluorouracil Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Deoxyuridine (HMDB0000012) [hmdb.ca]

- 6. Metabolism of deoxypyrimidines and deoxypyrimidine antiviral analogs in isolated brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ability to accumulate deoxyuridine triphosphate and cellular response to thymidylate synthase (TS) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 10. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific phosphorylation of 5-ethyl-2'-deoxyuridine by herpes simplex virus-infected cells and incorporation into viral DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Application of 2'-Deoxyuridine-¹³C,¹⁵N₂ in Molecular Biology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core applications of 2'-Deoxyuridine-¹³C,¹⁵N₂ in molecular biology, focusing on its utility in structural biology, quantitative analysis, and metabolic research. The stable isotope labeling of this deoxyuridine analog offers a powerful tool for elucidating molecular structures, ensuring analytical accuracy, and tracing metabolic pathways.

Structural Determination of DNA and DNA-Protein Complexes via NMR Spectroscopy

The incorporation of stable isotopes such as ¹³C and ¹⁵N into DNA provides a significant advantage for Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the three-dimensional structure of biomolecules in solution.[1][2] Uniformly labeling DNA with ¹³C and ¹⁵N, including the use of 2'-Deoxyuridine-¹³C,¹⁵N₂, facilitates the assignment of NMR resonances and provides a greater number of structural constraints, which ultimately improves the quality and resolution of the resulting DNA structures.[3][4]

One of the primary methods for generating isotopically labeled DNA for NMR studies is through Polymerase Chain Reaction (PCR).[5][6] This enzymatic approach allows for the efficient incorporation of ¹³C,¹⁵N-labeled deoxynucleoside triphosphates (dNTPs), including the triphosphate form of 2'-Deoxyuridine-¹³C,¹⁵N₂, into a target DNA sequence.

Quantitative Data for PCR-Based DNA Labeling

| Parameter | Value | Reference |

| Yield of Labeled DNA | ~1.9 mg of an 18 bp oligomer from 20 mg of dNTPs | [6] |

| Incorporation of Labeled dNTPs | Approximately 80% | [7] |

| Final Sample Concentration for NMR | 0.4 mM in 400 µL | [6] |

Experimental Protocol: PCR-Based Synthesis of Uniformly ¹³C,¹⁵N-Labeled DNA for NMR Studies

This protocol is adapted from established methods for the enzymatic synthesis of isotopically labeled DNA.[6][7]

Materials:

-

Template DNA containing the sequence of interest

-

Forward and reverse primers

-

Uniformly ¹³C,¹⁵N-labeled dNTP mix (dATP, dCTP, dGTP, and dTTP derived from labeled precursors, or a mix containing labeled dUTP)

-

Taq DNA polymerase and corresponding buffer

-

PCR thermocycler

-

Agarose gel electrophoresis system

-

DNA purification kit (e.g., spin column-based)

-

Nuclease-free water

Methodology:

-

PCR Reaction Setup:

-

In a sterile PCR tube, combine the following components:

-

Template DNA (10-100 ng)

-

Forward Primer (0.5 µM final concentration)

-

Reverse Primer (0.5 µM final concentration)

-

¹³C,¹⁵N-labeled dNTP mix (50 µM final concentration of each dNTP)[6]

-

Taq DNA Polymerase Buffer (1x)

-

Taq DNA Polymerase (1-2.5 units)

-

Nuclease-free water to a final volume of 50-100 µL.

-

-

-

PCR Amplification:

-

Perform PCR using the following general cycling conditions, optimizing as needed for the specific template and primers:

-

Initial Denaturation: 95°C for 2-5 minutes

-

25-30 Cycles of:

-

Denaturation: 95°C for 30-60 seconds

-

Annealing: 55-65°C for 30-60 seconds

-

Extension: 72°C for 1-2 minutes (depending on the length of the amplicon)

-

-

Final Extension: 72°C for 5-10 minutes

-

-

-

Purification of Labeled DNA:

-

Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the correct DNA fragment.

-

Purify the labeled DNA from the PCR reaction mixture using a suitable DNA purification kit according to the manufacturer's instructions. This step is crucial to remove primers, unincorporated dNTPs, and polymerase.

-

-

Sample Preparation for NMR:

-

Dissolve the purified, labeled DNA in an appropriate NMR buffer (e.g., phosphate buffer with 10% D₂O) to the desired concentration (typically 0.1 - 1 mM).[8]

-

Workflow for DNA Structure Determination by NMR

Quantitative Analysis using Mass Spectrometry

In quantitative mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled compounds are the gold standard for internal standards.[9][10] 2'-Deoxyuridine-¹³C,¹⁵N₂ serves as an ideal internal standard for the quantification of endogenous 2'-deoxyuridine and other related nucleosides in biological matrices.[11] Because it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences the same effects of sample preparation and potential ion suppression or enhancement in the mass spectrometer.[10] This co-behavior allows for highly accurate and precise quantification of the target analyte.

Quantitative Data for LC-MS/MS Analysis of Nucleosides

| Parameter | Value Range | Reference |

| Limit of Detection (LOD) | 0.05 nmol/L to 1.25 µmol/L | [12] |

| Limit of Quantification (LOQ) | 0.10 nmol/L to 2.50 µmol/L | [12] |

| Linearity Range | 0.1 to 1000 ng/mL | [1] |

| Precision and Accuracy | Within ±15% | [1] |

Experimental Protocol: Quantification of 2'-Deoxyuridine in a Biological Sample using 2'-Deoxyuridine-¹³C,¹⁵N₂ as an Internal Standard

This protocol provides a general framework for the analysis of nucleosides in biological fluids like plasma or urine.

Materials:

-

Biological sample (e.g., plasma, urine)

-

2'-Deoxyuridine-¹³C,¹⁵N₂ internal standard (IS) solution of a known concentration

-

Acetonitrile (ACN) or other suitable protein precipitation solvent

-

Formic acid or other mobile phase modifier

-

LC-MS grade water

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

-

C18 reversed-phase HPLC column or HILIC column

Methodology:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a 100 µL aliquot of the sample, add a precise volume (e.g., 10 µL) of the 2'-Deoxyuridine-¹³C,¹⁵N₂ internal standard solution.

-

Perform protein precipitation by adding 3 volumes of cold acetonitrile (e.g., 330 µL).

-

Vortex thoroughly and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Chromatography: Separate the nucleosides using a C18 or HILIC column with a gradient elution. A typical mobile phase could be:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for both the unlabeled 2'-deoxyuridine and the ¹³C,¹⁵N₂-labeled internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using standards of known concentrations of the analyte with a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the biological sample by interpolating its area ratio from the calibration curve.

-

Workflow for Quantitative Analysis by LC-MS/MS

Metabolic Labeling and Flux Analysis

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules in biological systems.[13][14] 2'-Deoxyuridine-¹³C,¹⁵N₂ can be introduced to cell cultures or organisms to study DNA synthesis and repair pathways.[15] Cells will take up the labeled deoxynucleoside and incorporate it into their metabolic pathways, ultimately leading to its incorporation into newly synthesized DNA.[16] By analyzing the isotopic enrichment in the DNA over time, researchers can quantify the rates of DNA synthesis and turnover.

Experimental Protocol: Metabolic Labeling of DNA in Cell Culture

This protocol provides a basic outline for a pulse-chase experiment to measure DNA synthesis.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium and supplements

-

2'-Deoxyuridine-¹³C,¹⁵N₂

-

DNA extraction kit

-

Enzymatic digestion mix to hydrolyze DNA to individual deoxynucleosides

-

LC-MS/MS system

Methodology:

-

Cell Culture and Labeling (Pulse):

-

Culture cells to a desired confluency.

-

Replace the standard culture medium with a medium supplemented with a known concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂.

-

Incubate the cells for a defined period (the "pulse") to allow for the uptake and incorporation of the labeled nucleoside into newly synthesized DNA.

-

-

Chase Period (Optional):

-

Remove the labeling medium and wash the cells with phosphate-buffered saline (PBS).

-

Add fresh, unlabeled medium and continue to culture the cells for various time points (the "chase"). This allows for the study of DNA turnover.

-

-

Sample Collection and DNA Extraction:

-

At each time point, harvest the cells.

-

Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's protocol.

-

-

DNA Hydrolysis and Analysis:

-

Quantify the extracted DNA.

-

Enzymatically digest a known amount of DNA to its constituent deoxynucleosides.

-

Analyze the resulting deoxynucleoside mixture by LC-MS/MS to determine the ratio of labeled to unlabeled 2'-deoxyuridine (or its metabolic product, 2'-deoxythymidine).

-

-

Data Interpretation:

-

The isotopic enrichment of the deoxynucleosides in the DNA provides a measure of the extent of new DNA synthesis during the pulse period.

-

Metabolic Pathway of 2'-Deoxyuridine-¹³C,¹⁵N₂ Incorporation

References

- 1. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 3. Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A PCR-based method for uniform 13C/15N labeling of long DNA oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An optimized PCR-based procedure for production of 13C/15N-labeled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of 13C, 15N labelled compounds with 13C, 15N edited 1H Nuclear Magnetic Resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis Using 2'-Deoxyuridine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds, such as 2'-Deoxyuridine-¹³C,¹⁵N₂, allows for the precise tracing of metabolic pathways. This dual-labeled deoxyuridine is an invaluable tool for investigating the pyrimidine salvage pathway, which is crucial for DNA synthesis and repair. Dysregulation of this pathway is a hallmark of various diseases, including cancer, making it a key target for drug development.

These application notes provide a comprehensive overview and detailed protocols for utilizing 2'-Deoxyuridine-¹³C,¹⁵N₂ in metabolic flux analysis, from experimental design to data interpretation.

Principle of the Method

2'-Deoxyuridine-¹³C,¹⁵N₂ is a stable isotope-labeled analog of the naturally occurring nucleoside, 2'-deoxyuridine. When introduced to cells, it is taken up and enters the pyrimidine salvage pathway. Through a series of enzymatic reactions, the labeled carbon and nitrogen atoms are incorporated into various downstream metabolites, including deoxyuridine monophosphate (dUMP), deoxythymidine triphosphate (dTTP), and ultimately, into newly synthesized DNA. By tracking the incorporation of these heavy isotopes using mass spectrometry, researchers can quantify the flux through the pyrimidine salvage pathway and assess the impact of genetic modifications or therapeutic interventions.[1]

Applications

-

Cancer Biology: Proliferating cancer cells often exhibit an increased reliance on the pyrimidine salvage pathway to sustain rapid DNA synthesis.[2] Tracing the metabolism of 2'-Deoxyuridine-¹³C,¹⁵N₂ can help identify metabolic vulnerabilities in cancer cells and evaluate the efficacy of drugs targeting this pathway.

-

Drug Development: The pyrimidine salvage pathway is a target for various antiviral and anticancer drugs. MFA with labeled deoxyuridine can be used to study the mechanism of action of these drugs and to identify potential mechanisms of resistance.

-

Virology: Some viruses rely on host cell machinery for nucleotide synthesis. This tracer can be used to study the interplay between viral infection and host cell metabolism.

-

DNA Repair: The salvage pathway plays a role in providing nucleotides for DNA repair processes. The incorporation of labeled deoxyuridine can be used to study the dynamics of DNA repair in response to DNA-damaging agents.

Experimental Workflow

The overall experimental workflow for a metabolic flux analysis experiment using 2'-Deoxyuridine-¹³C,¹⁵N₂ involves several key steps, from cell culture and labeling to sample analysis and data interpretation.

Caption: A generalized workflow for metabolic flux analysis using 2'-Deoxyuridine-¹³C,¹⁵N₂.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

Materials:

-

Mammalian cell line of interest (e.g., HeLa, A549, etc.)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

2'-Deoxyuridine-¹³C,¹⁵N₂ (sterile solution)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Cell Growth: Culture the cells overnight or until they reach the desired confluency (typically 60-80%).

-

Labeling Medium Preparation: Prepare fresh culture medium containing the desired concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂. The optimal concentration should be determined empirically but a starting point of 10-100 µM is recommended.

-

Isotope Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and then add the labeling medium.

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.

Protocol 2: Metabolite Extraction

Materials:

-

Cold (-80°C) 80% Methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of reaching 15,000 x g at 4°C

Procedure:

-

Quenching and Extraction: At each time point, rapidly aspirate the labeling medium and place the culture plate on dry ice to quench metabolic activity. Immediately add ice-cold 80% methanol to the plate.

-

Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble metabolites, and transfer it to a new tube.

-

Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 3: DNA Extraction and Hydrolysis (Optional)

To measure the incorporation of the label into DNA, the DNA must first be extracted and then broken down into its constituent nucleosides.

Materials:

-

DNA extraction kit

-

Nuclease P1

-

Alkaline Phosphatase

-

Ammonium acetate buffer

Procedure:

-

DNA Extraction: Extract genomic DNA from a parallel set of labeled cells using a commercial DNA extraction kit.

-

Enzymatic Digestion:

-

Resuspend the extracted DNA in an appropriate buffer.

-

Add Nuclease P1 and incubate to digest the DNA into deoxynucleoside monophosphates.

-

Add Alkaline Phosphatase to dephosphorylate the monophosphates into deoxynucleosides.

-

-

Sample Cleanup: Use a solid-phase extraction (SPE) method to clean up the sample and remove the enzymes prior to LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Conditions (Example):

-

Column: A reverse-phase C18 column is commonly used for separating nucleosides and nucleotides.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from low to high organic phase to resolve the metabolites of interest.

-

Flow Rate: Dependent on the column dimensions.

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI) is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used on a triple quadrupole mass spectrometer for targeted analysis of the labeled and unlabeled metabolites. The specific precursor-to-product ion transitions for each metabolite need to be optimized.

Data Presentation and Analysis

The raw data from the LC-MS/MS analysis is processed to obtain the peak areas for the different isotopologues of each metabolite. The fractional labeling is then calculated.

Table 1: Hypothetical Fractional Enrichment of Pyrimidine Salvage Pathway Metabolites after Labeling with 2'-Deoxyuridine-¹³C,¹⁵N₂.

| Metabolite | Isotopologue | Mass Shift | 1 hour (%) | 4 hours (%) | 8 hours (%) | 24 hours (%) |

| 2'-Deoxyuridine | M+3 | +3 | 95.2 | 96.5 | 97.1 | 98.0 |

| dUMP | M+3 | +3 | 45.3 | 75.8 | 88.2 | 92.5 |

| dTMP | M+3 | +3 | 20.1 | 55.4 | 70.3 | 85.6 |

| dTDP | M+3 | +3 | 15.7 | 48.9 | 65.1 | 80.4 |

| dTTP | M+3 | +3 | 10.2 | 40.3 | 58.9 | 75.1 |

| DNA-dThd | M+3 | +3 | 2.5 | 15.8 | 30.7 | 55.9 |

Note: The mass shift of +3 corresponds to the incorporation of one ¹³C and two ¹⁵N atoms from the pyrimidine ring of 2'-Deoxyuridine-¹³C,¹⁵N₂.

Signaling Pathway and Metabolic Fate

The following diagram illustrates the metabolic fate of 2'-Deoxyuridine-¹³C,¹⁵N₂ as it enters the pyrimidine salvage pathway.

Caption: Metabolic fate of 2'-Deoxyuridine-¹³C,¹⁵N₂ in the pyrimidine salvage pathway.

Conclusion

The use of 2'-Deoxyuridine-¹³C,¹⁵N₂ in metabolic flux analysis provides a robust and precise method for quantifying the activity of the pyrimidine salvage pathway. The detailed protocols and application notes presented here offer a framework for researchers to design and execute these experiments, ultimately leading to a deeper understanding of nucleotide metabolism in health and disease. This approach holds significant promise for the development of novel therapeutic strategies targeting metabolic pathways.

References

Application Notes and Protocols for Tracing DNA Synthesis Pathways with 2'-Deoxyuridine-¹³C,¹⁵N₂